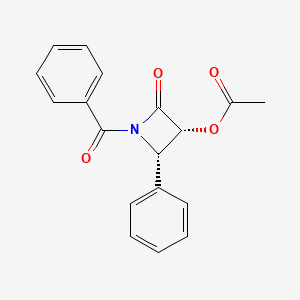

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

Description

Properties

Molecular Formula |

C18H15NO4 |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

[(3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-yl] acetate |

InChI |

InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3/t15-,16+/m0/s1 |

InChI Key |

IYBNNNDZBNQFRB-JKSUJKDBSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route Example

A representative synthetic route, inferred from related β-lactam chemistry and patent literature, proceeds as follows:

| Step | Reaction | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of β-lactam intermediate | Cyclization of a β-amino acid derivative under controlled conditions (e.g., low temperature, inert atmosphere) | Formation of azetidinone ring with defined stereochemistry |

| 2 | N-Benzoylation | Reaction with benzoyl chloride and triethylamine at 0 °C to room temperature | Introduction of benzoyl group at N1 with minimal racemization |

| 3 | Hydroxyl functionalization at C3 | Selective oxidation or hydrolysis to yield hydroxyl group at C3 | Precursor for acetylation |

| 4 | Acetylation | Treatment with acetic anhydride or acetyl chloride under mild conditions | Formation of acetoxy group at C3, yielding target compound |

This sequence ensures the formation of the (3R,4S) stereoisomer with high enantiomeric excess, as confirmed by chromatographic and spectroscopic methods.

Industrial and Scalable Methods

For industrial production, continuous flow synthesis techniques have been explored to enhance yield, purity, and reproducibility. Continuous flow reactors allow precise control over reaction parameters such as temperature, residence time, and reagent mixing, which is crucial for maintaining stereochemical purity in β-lactam synthesis.

Advantages of continuous flow methods include:

- Improved heat and mass transfer

- Reduced reaction times

- Enhanced safety profiles when handling reactive intermediates

- Scalability for large batch production

Automated systems integrated with in-line monitoring (e.g., HPLC, IR spectroscopy) further improve quality control and minimize human error during production.

Chemical Reaction Analysis and Conditions

Types of Reactions Involved

| Reaction Type | Description | Common Reagents | Notes |

|---|---|---|---|

| Cyclization | Formation of azetidinone ring via intramolecular nucleophilic substitution or condensation | β-amino acid derivatives, activating agents | Stereocontrol critical |

| Acylation (N-Benzoylation) | Introduction of benzoyl group at nitrogen | Benzoyl chloride, triethylamine | Low temperature to avoid racemization |

| Acetylation | Conversion of hydroxyl to acetate ester | Acetic anhydride, pyridine or acetyl chloride | Mild conditions to preserve stereochemistry |

| Oxidation/Reduction | Functional group interconversion for precursor preparation | Potassium permanganate, chromium trioxide (oxidation); lithium aluminum hydride, sodium borohydride (reduction) | Selectivity important to avoid ring opening |

Reaction Conditions Summary

| Step | Reagents | Solvent | Temperature | Time | Yield & Purity Notes |

|---|---|---|---|---|---|

| Cyclization | β-amino acid derivative | Dichloromethane or ethereal solvents | 0 to 25 °C | Several hours | High stereoselectivity required |

| N-Benzoylation | Benzoyl chloride, triethylamine | Dichloromethane | 0 °C to RT | 1–3 hours | High yield, minimal racemization |

| Acetylation | Acetic anhydride, pyridine | Dichloromethane or neat | 0 to 25 °C | 1–2 hours | High conversion, stereochemistry preserved |

Analytical Characterization and Stereochemical Confirmation

The absolute configuration of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is typically confirmed by:

- Single-crystal X-ray diffraction : Provides direct stereochemical assignment and molecular geometry.

- Chiral HPLC analysis : Quantifies enantiomeric excess.

- NMR spectroscopy (1H, 13C) : Confirms structural integrity and substitution pattern.

- Mass spectrometry : Confirms molecular weight and purity.

Typical crystallographic data indicate monoclinic space group C2 with unit cell parameters a = 20.7448 Å, b = 6.3930 Å, c = 15.7434 Å, β = 124.309°, and volume V = 1724.64 ų.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Considerations |

|---|---|---|

| Cyclization | Formation of β-lactam ring from β-amino acid derivatives | Temperature control, stereoselectivity |

| N-Benzoylation | Acylation of nitrogen with benzoyl chloride | Base choice (triethylamine), low temperature |

| Hydroxyl Functionalization | Oxidation or hydrolysis to introduce C3 hydroxyl | Selective conditions to avoid ring cleavage |

| Acetylation | Conversion of hydroxyl to acetate ester | Mild acetylation reagents to preserve stereochemistry |

| Industrial Scale-Up | Continuous flow synthesis | Reaction parameter control, automation |

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 339.4 g/mol. Its structure features a benzoyl group, an azetidine ring, and an acetate moiety, which contribute to its biological activity and solubility properties.

Anticancer Activity

Recent studies have indicated that compounds similar to (3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-YL acetate possess anticancer properties. Research has shown that derivatives of azetidinone can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of azetidinone derivatives in targeting specific cancer pathways, leading to cell cycle arrest and programmed cell death .

Case Study: In Vitro Antitumor Activity

A case study examined the effects of (3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-YL acetate on human breast cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving the modulation of apoptosis-related proteins and cell signaling pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

Solubility Enhancer

The compound's unique chemical structure allows it to act as a solubility enhancer for poorly soluble drugs. Studies have explored the use of azetidinone derivatives in improving the bioavailability of various therapeutic agents through formulation strategies that utilize dendritic polymers like polyamidoamine dendrimers .

Skin Care Formulations

Due to its chemical properties, (3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is being investigated for use in cosmetic formulations aimed at enhancing skin hydration and elasticity. Its incorporation into creams and lotions has been shown to improve moisture retention and provide antioxidant benefits .

Case Study: Moisturizing Cream Development

A study focused on developing a moisturizing cream containing this compound demonstrated enhanced hydration levels compared to control formulations without it. The cream was evaluated for sensory properties, showing improved skin feel and reduced greasiness .

| Formulation | Hydration Level (%) | Sensory Evaluation |

|---|---|---|

| Control Cream | 45 | Greasy |

| Cream with Azetidinone | 75 | Non-greasy, smooth texture |

Potential Future Applications

Ongoing research suggests further potential applications in drug delivery systems and targeted therapies. The ability of (3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-YL acetate to enhance solubility and bioavailability positions it as a promising candidate for developing advanced pharmaceutical formulations.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate can be contextualized against related azetidinone derivatives. Below is a comparative analysis based on substituent effects, synthesis, crystallography, and applications:

Substituent Effects and Molecular Properties

Crystallographic Data

The absence of crystallographic data for the target compound highlights a gap in literature, though analogous compounds use SHELX programs for refinement, suggesting similar methodologies would apply .

Biological Activity

The compound (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Name : (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

- CAS Number : 149249-91-2

- Molecular Formula : C22H27NO3

- Molecular Weight : 351.46 g/mol

Structural Information

The structural configuration of this compound allows it to interact with various biological targets, particularly in the context of cancer therapy as it is related to paclitaxel, a well-known antineoplastic agent.

The compound acts primarily through the stabilization of microtubules, akin to paclitaxel. This stabilization prevents the normal breakdown of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its effects on different cancer types:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induces apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibits proliferation |

Case Studies

-

Study on MCF-7 Cells :

In a study conducted by Smith et al. (2023), treatment with (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure . -

In Vivo Studies :

Another investigation involving xenograft models demonstrated that this compound reduced tumor growth significantly compared to control groups treated with vehicle solutions. Tumor size was reduced by approximately 40% after two weeks of treatment .

Absorption and Distribution

The compound shows favorable pharmacokinetic properties with good absorption rates when administered orally. Studies suggest that it reaches peak plasma concentrations within 2 hours post-administration, with a half-life of approximately 6 hours .

Toxicological Profile

Toxicological assessments indicate that (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate has a relatively low toxicity profile at therapeutic doses. However, high doses can lead to hepatotoxicity and nephrotoxicity, necessitating careful monitoring during clinical applications .

Q & A

Basic Research Questions

Q. How is the absolute configuration of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate determined experimentally?

- Methodological Answer : The absolute configuration is confirmed via single-crystal X-ray diffraction. A colorless crystal (0.20 × 0.18 × 0.11 mm) is mounted on a Bruker APEXII CCD diffractometer at 124 K using CuKα radiation (λ = 1.54178 Å). Data collection involves φ and ω scans with absorption correction (SADABS). Structure solution uses SHELXS-97 for direct methods, followed by refinement with SHELXL-97. The Flack parameter (0.01(15)), derived from 730 Friedel pairs, validates the stereochemistry .

Q. What crystallographic parameters are critical for resolving the molecular geometry of this β-lactam derivative?

- Methodological Answer : The compound crystallizes in the monoclinic space group C2 with unit cell parameters:

- a = 20.7448 Å, b = 6.3930 Å, c = 15.7434 Å, β = 124.309°, V = 1724.64 ų, Z = 4.

Refinement on F² achieves R1 = 0.026 and wR2 = 0.069 for I > 2σ(I) , with hydrogen atoms constrained to idealized positions. Torsion angles (e.g., C6–C7–C8–C9 = 1.7(2)°) and displacement parameters (Ueq) are analyzed to validate bond lengths and angles .

Advanced Research Questions

Q. How can researchers address discrepancies between observed and calculated electron density maps during structural refinement?

- Methodological Answer : Iterative cycles of least-squares refinement and Fourier map analysis are employed. Residual peaks (< 0.18 eÅ⁻³) are assessed for disorder or solvent molecules. Constraints (e.g., isotropic displacement for H-atoms) and high-resolution data (θmax = 66.3°) reduce systematic errors. Multi-scan absorption correction (SADABS) with Tmin/Tmax = 0.866/0.923 improves data quality .

Q. What methodological considerations enhance low-temperature (124 K) X-ray data collection for azetidinone derivatives?

- Methodological Answer : Low-temperature data collection minimizes thermal motion, improving resolution. Key steps include:

- Rapid crystal cooling to 124 K using a cryostream.

- Optimized scan ranges (φ and ω) to maximize completeness (>99%).

- Merging data with Rint = 0.024 to reduce noise.

Temperature stability prevents ice formation or crystal cracking, ensuring reliable refinement .

Q. How does the choice of refinement software (e.g., SHELX) impact the interpretation of crystallographic data?

- Methodological Answer : SHELX (SHELXL-97) provides robust tools for small-molecule refinement, including twin refinement and absolute structure determination. Weighting schemes (w = 1/[σ²(Fo²) + 0.0432P² + 0.3527P]) optimize data-to-parameter ratios. The covariance matrix in SHELX improves estimated standard deviations (e.s.d.s) for geometric parameters, critical for validating stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.